二甲基二硫代氨基甲酸钾

描述

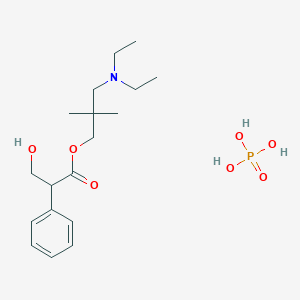

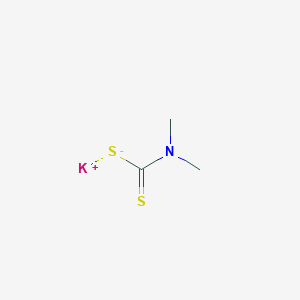

Potassium dimethyldithiocarbamate (KDDC) is an organic compound with a wide range of applications in the scientific community. It is used as a reagent in various laboratory experiments and has been studied for its biochemical and physiological effects.

科学研究应用

医药应用

二甲基二硫代氨基甲酸钾及其配合物因其潜在的医疗应用而被广泛研究 . 它们已被用作酶抑制剂,用于治疗HIV和其他疾病 . 它们还因其作为抗癌剂、抗菌剂、医学成像剂和消炎剂的潜力而受到关注 .

工业应用

在工业中,二甲基二硫代氨基甲酸钾有着广泛的应用。 它被用作硫化促进剂、泡沫浮选捕收剂、防污剂、涂料、润滑剂添加剂和传感器 .

其他化合物的合成

二甲基二硫代氨基甲酸钾形成的配合物已被用于合成其他有用的化合物 . 文献中突出了它们在合成其他化合物中的应用方式 .

农业应用

二甲基二硫代氨基甲酸钾已被用作农业中的杀虫剂 . 它的特性使其在控制各种害虫方面非常有效 .

环境修复

二甲基二硫代氨基甲酸钾与铜、锌和铅等金属形成稳定的配合物 . 这种性质已被用于从工业废水中去除这些金属,从而减轻环境污染

作用机制

Target of Action

Potassium dimethyldithiocarbamate (PDDC) is a broad-spectrum biocide . Its primary targets are bacteria and fungi . These microorganisms are controlled by PDDC in various applications, particularly in wastewater treatment .

Mode of Action

PDDC inhibits the growth of bacteria and fungi through its antimicrobial activity . It prevents bacterial attachment to surfaces, which may be due to its ability to bind covalently with proteins and form a protective layer on metal surfaces . This interaction with its targets leads to changes in the microbial community, reducing the number of harmful bacteria and fungi.

Biochemical Pathways

It’s known that pddc can form stable complexes with transition metals . This chelating ability has been utilized in numerous applications and could potentially affect various biochemical reactions .

Pharmacokinetics

It’s known that pddc solution decomposes slowly to give hydrogen sulfide and dimethylamine . This decomposition is accelerated by acidification . More research is needed to fully understand the pharmacokinetics of PDDC.

Result of Action

The result of PDDC’s action is the inhibition of bacterial and fungal growth . This leads to a reduction in the number of these microorganisms in the treated environment, such as wastewater systems

Action Environment

Environmental factors can influence the action, efficacy, and stability of PDDC. For example, PDDC solution decomposes slowly to give toxic hydrogen sulfide and dimethylamine, and this decomposition is accelerated by acidification . Therefore, the pH of the environment could potentially influence the action and stability of PDDC. Furthermore, PDDC is used in various environments, such as wastewater systems , where factors like temperature, presence of other chemicals, and microbial community composition could influence its efficacy.

安全和危害

Potassium dimethyldithiocarbamate decomposes slowly to give hydrogen sulfide and dimethylamine . It is incompatible with acids, peroxides, and acid halides . It can cause skin irritation and is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Dithiocarbamates have been utilized in numerous applications, including the synthesis of other useful compounds . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases . They have also found applications in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . In agriculture, they are used as pesticides . Future research may focus on expanding these applications and improving the synthesis process .

生化分析

Biochemical Properties

Potassium dimethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of bacteria and fungi, indicating that it likely interacts with key enzymes and proteins involved in these organisms’ metabolic processes

Cellular Effects

It is known to have antimicrobial activity, suggesting that it can influence cell function in bacteria and fungi

Molecular Mechanism

It is known to bind covalently with proteins, which may inhibit or activate certain enzymes It may also cause changes in gene expression, but this is not yet confirmed

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors in the metabolic pathways of bacteria and fungi, given its antimicrobial activity

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium dimethyldithiocarbamate involves the reaction between carbon disulfide and dimethylamine followed by the addition of potassium hydroxide.", "Starting Materials": ["Carbon disulfide", "Dimethylamine", "Potassium hydroxide"], "Reaction": [ "Step 1: Carbon disulfide and dimethylamine are mixed in a 1:2 ratio and stirred at room temperature for several hours.", "Step 2: The resulting product is then treated with a solution of potassium hydroxide in water.", "Step 3: The mixture is stirred for several hours until the reaction is complete.", "Step 4: The product is then filtered and washed with water to remove any impurities.", "Step 5: The final product, Potassium dimethyldithiocarbamate, is obtained as a white crystalline solid." ] } | |

CAS 编号 |

128-03-0 |

分子式 |

C3H7KNS2 |

分子量 |

160.33 g/mol |

IUPAC 名称 |

potassium;N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |

InChI 键 |

CCPXJWCBSIZVGZ-UHFFFAOYSA-N |

手性 SMILES |

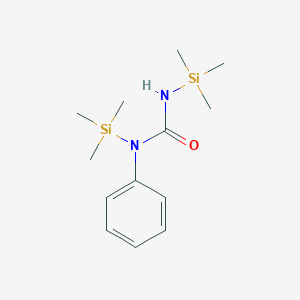

CN(C)C(=S)[S-].[K+] |

SMILES |

CN(C)C(=S)[S-].[K+] |

规范 SMILES |

CN(C)C(=S)S.[K] |

沸点 |

212 °F |

颜色/形态 |

Clear, colorless liquid |

密度 |

Specific gravity= 1.02 g/cu cm (Water = 1) |

其他 CAS 编号 |

128-03-0 |

物理描述 |

Potassium dimethyldithiocarbamate appears as a concentrated aqueous solution. A green liquid. |

Pictograms |

Environmental Hazard |

同义词 |

Busan 85 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Potassium dimethyldithiocarbamate highlighted in the research?

A1: The research primarily focuses on Potassium dimethyldithiocarbamate's application as an algaecide. In a study comparing various substances for controlling algae in cooling pad systems, Potassium dimethyldithiocarbamate (referred to as MBC-325) demonstrated significant efficacy in inhibiting algal growth. [] Notably, when used in combination with an alkyl dimethyl benzylammonium chloride compound (WTB-28), Potassium dimethyldithiocarbamate provided almost complete algae control for a significant portion of the experimental period. []

Q2: Can you elaborate on the production process of Potassium dimethyldithiocarbamate as described in the research?

A2: The research outlines a specific production method for Potassium dimethyldithiocarbamate involving a controlled reaction within a specialized device. [] The key steps include:

Q3: Are there any insights into the mechanism of action of Potassium dimethyldithiocarbamate against algae?

A3: While the research highlights the efficacy of Potassium dimethyldithiocarbamate as an algaecide, it doesn't delve into the specific mechanism of action against algae. [] Further research is needed to elucidate the precise biochemical interactions responsible for its algicidal properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)